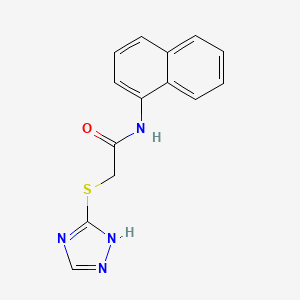

N-(naphthalen-1-yl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide

Description

Properties

IUPAC Name |

N-naphthalen-1-yl-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4OS/c19-13(8-20-14-15-9-16-18-14)17-12-7-3-5-10-4-1-2-6-11(10)12/h1-7,9H,8H2,(H,17,19)(H,15,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPSYVTLHPVDNGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2NC(=O)CSC3=NC=NN3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(naphthalen-1-yl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C20H15ClN4OS |

| Molecular Weight | 394.9 g/mol |

| IUPAC Name | 2-[[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-naphthalen-1-ylacetamide |

| InChI Key | OHLBITVALFLJBO-UHFFFAOYSA-N |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. The compound has been tested against various bacterial strains, showing effectiveness particularly against Gram-positive and Gram-negative bacteria. One study demonstrated that derivatives of triazole compounds possess strong antibacterial properties due to their ability to inhibit bacterial cell wall synthesis and disrupt metabolic pathways .

Antifungal Activity

The triazole moiety is known for its antifungal properties. Compounds similar to this compound have been shown to inhibit the growth of fungi by interfering with ergosterol biosynthesis, a critical component of fungal cell membranes. This mechanism is similar to that of established antifungal agents like fluconazole .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The triazole ring forms strong interactions with enzyme active sites, inhibiting their function. This is particularly relevant in the context of fungal and bacterial infections where enzyme inhibition can lead to cell death .

- Hydrophobic Interactions : The naphthyl group enhances binding affinity through hydrophobic interactions, which stabilize the compound's interaction with target enzymes or receptors .

Case Studies and Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of triazole derivatives, including this compound. These studies reveal that modifications in the triazole ring and naphthyl substituents significantly affect biological efficacy.

Notable Findings:

- A study evaluated a series of triazole derivatives for their antimicrobial activity and found that compounds with electron-donating groups exhibited enhanced potency against resistant bacterial strains .

- Another research highlighted the anticancer potential of similar triazole compounds through apoptosis induction in cancer cell lines, suggesting a broader therapeutic application beyond antimicrobial effects .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives, including N-(naphthalen-1-yl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide. Research has shown that compounds containing the triazole moiety exhibit significant inhibition against various cancer cell lines. For instance, a study demonstrated that derivatives with triazole cores were effective as cyclin-dependent kinase (CDK) inhibitors, which are crucial targets in cancer therapy .

Mechanism of Action

The proposed mechanism involves the interaction of the triazole ring with specific enzymes or receptors involved in tumor growth and proliferation. The sulfur atom in the compound may also contribute to its biological activity by forming thiol adducts with cellular targets, enhancing its efficacy against cancer cells .

Agricultural Applications

Fungicidal Properties

This compound has shown promise as a fungicide. Triazole compounds are widely recognized for their antifungal properties due to their ability to inhibit sterol biosynthesis in fungi. This action disrupts cell membrane integrity, leading to fungal cell death. Field trials have indicated that this compound can effectively control various fungal pathogens affecting crops .

Pesticidal Activity

Beyond fungicidal effects, there is emerging evidence that triazole derivatives can act as insecticides. Their application in agricultural settings could provide an environmentally friendly alternative to traditional chemical pesticides, reducing reliance on harmful substances while maintaining crop yields.

Material Science

Polymeric Applications

The incorporation of this compound into polymer matrices has been explored for enhancing material properties. Its unique chemical structure allows for improved thermal stability and mechanical strength in composite materials. Research indicates that polymers modified with this compound demonstrate enhanced performance in applications such as coatings and adhesives .

Nanotechnology

In nanotechnology, this compound can serve as a building block for creating nanostructured materials with specific functionalities. Its ability to form stable complexes with metal ions opens avenues for developing nanomaterials with tailored electronic or catalytic properties.

Case Studies

Comparison with Similar Compounds

Key Observations :

- Triazole Isomerism: The position of the sulfanyl group on the triazole ring (1,2,4-triazol-5-yl vs. 3-yl) significantly impacts electronic properties and binding interactions.

- Aromatic Moieties : Replacement of naphthalene with benzodioxole () or chlorophenyl-thiazole () modifies solubility and target selectivity. Benzodioxole derivatives may exhibit improved water solubility due to the oxygen-rich ring .

Spectral and Physicochemical Properties

- IR Spectroscopy : The target compound’s IR spectrum would show peaks for –NH (3260–3300 cm⁻¹), C=O (1670–1680 cm⁻¹), and C–S (1250–1300 cm⁻¹), consistent with analogues in and .

- NMR Data :

- Solubility : Naphthalene derivatives are generally less water-soluble than benzodioxole or hydroxyacetamide analogues () due to higher hydrophobicity .

Q & A

Q. What are the standard synthetic routes for preparing N-(naphthalen-1-yl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide?

The compound is typically synthesized via nucleophilic substitution or cycloaddition reactions. For example, a common method involves refluxing equimolar amounts of a naphthalene-derived precursor (e.g., (4E)-4-substituted oxazolone) with a triazole-thiol intermediate in pyridine/zeolite catalysts at 150°C for 5 hours . Copper-catalyzed 1,3-dipolar cycloaddition between azides and alkynes is another route, using Cu(OAc)₂ in tert-butanol/water under ambient conditions . Key steps include TLC monitoring, acid quenching, and ethanol recrystallization for purification.

Q. Which spectroscopic techniques are critical for structural validation of this compound?

- IR spectroscopy confirms functional groups (e.g., C=O stretch at ~1670 cm⁻¹, NH stretch at ~3260 cm⁻¹) .

- ¹H/¹³C NMR identifies aromatic protons (δ 7.2–8.6 ppm for naphthalene) and acetamide/triazole linkages (e.g., –NCH₂CO– at δ 5.3–5.5 ppm) .

- HRMS validates molecular weight (e.g., [M+H]⁺ calculated for C₂₃H₁₉N₄O₂FS: 434.486) .

Q. How is anti-exudative or antiproliferative activity evaluated for this compound?

Biological assays involve in vitro models, such as carrageenan-induced paw edema for anti-exudative activity or MTT assays against cancer cell lines (e.g., MCF-7, HeLa). Dose-response curves (0.1–100 µM) and IC₅₀ calculations are standard. Structure-activity relationships (SAR) are analyzed by modifying substituents on the triazole or naphthalene moieties .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s conformation?

Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL for refinement) determines bond angles, dihedral rotations, and hydrogen-bonding networks. For example, the naphthalene ring may exhibit a 15° tilt relative to the triazole plane, stabilized by π-π stacking . Disordered solvent molecules in the lattice require careful refinement to avoid overfitting .

Q. What strategies optimize reaction yields in copper-catalyzed syntheses?

- Catalyst loading : 10 mol% Cu(OAc)₂ in tert-butanol/water (3:1) maximizes regioselectivity for 1,4-triazole products .

- Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of hydrophobic intermediates but may increase side reactions.

- Reaction time : 6–8 hours at room temperature balances conversion and byproduct formation .

Q. How do researchers address contradictions between computational docking and experimental bioactivity data?

Discrepancies may arise from ligand flexibility or solvent effects. Solutions include:

- Molecular dynamics simulations to assess binding mode stability.

- Free-energy perturbation to quantify binding affinities.

- Re-evaluating crystallographic poses (e.g., triazole orientation in the active site) using software like AutoDock Vina .

Q. What methodologies identify metabolic degradation pathways of this compound?

- LC-MS/MS tracks metabolites in hepatic microsome incubations.

- Isotopic labeling (e.g., ¹⁴C-acetamide) pinpoints cleavage sites.

- Density Functional Theory (DFT) predicts susceptibility to hydrolysis at the acetamide bond .

Data Analysis and Experimental Design

Q. How should researchers design dose-response studies to minimize false positives?

- Use 3D spheroid cultures instead of monolayer cells for better in vivo relevance.

- Include a positive control (e.g., doxorubicin for antiproliferative assays) and vehicle control.

- Apply Hill slope analysis to distinguish nonspecific cytotoxicity from target-specific effects .

Q. What statistical methods are appropriate for SAR studies with small sample sizes?

- Partial Least Squares Regression (PLSR) correlates substituent properties (e.g., logP, Hammett constants) with bioactivity.

- Bootstrapping validates model robustness when n < 30 .

Q. How can crystallographic disorder in the triazole ring be modeled accurately?

- Apply TLS (Translation-Libration-Screw) parameters in SHELXL to refine anisotropic displacement.

- Use DYNRA76 constraints for hydrogen atoms in disordered regions .

Conflict Resolution in Data Interpretation

Q. How to reconcile conflicting NMR and HRMS data for a synthetic intermediate?

- HRMS-ESI : Confirm molecular ion purity (e.g., [M+H]⁺ at 393.1118 for C₂₁H₁₈ClN₄O₂ vs. observed 393.1112) .

- 2D NMR (COSY, HSQC) : Assign overlapping proton signals (e.g., naphthalene H-2 vs. H-8) .

Q. When biological activity is absent despite computational docking predictions, what steps follow?

- Verify compound stability under assay conditions (e.g., pH 7.4, 37°C) via HPLC.

- Test cell permeability using Caco-2 monolayers or PAMPA assays.

- Re-examine target engagement with surface plasmon resonance (SPR) .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.